molecular formula C13H8Cl2O2 B2761619 2-(3,4-Dichlorophenoxy)benzaldehyde CAS No. 289717-77-7

2-(3,4-Dichlorophenoxy)benzaldehyde

Cat. No. B2761619
CAS RN: 289717-77-7
M. Wt: 267.11
InChI Key: PTZUUABVUJNGBF-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenoxy)benzaldehyde, commonly known as 2,4-DCB, is an organic compound that belongs to the family of phenoxybenzaldehydes. It has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.

Scientific Research Applications

  • Enzymatic Catalysis and Reaction Engineering :

    • Benzaldehyde derivatives like 2-(3,4-Dichlorophenoxy)benzaldehyde are crucial in enzyme-catalyzed asymmetric C-C bond formation processes. For instance, Kühl et al. (2007) developed a preparative synthesis using benzaldehyde lyase (BAL) for the asymmetric synthesis of benzoin derivatives, highlighting the importance of benzaldehyde derivatives in enzymatic reactions and reaction engineering (Kühl et al., 2007).
  • Chemiluminescence and Thermal Decomposition Studies :

    • Studies by Koo and Schuster (1977) on dioxetane chemiluminescence involving benzaldehyde derivatives demonstrate the significance of such compounds in understanding thermal decomposition processes and the role of isotope substitution in these reactions (Koo & Schuster, 1977).
  • Oxidative Catalysis in Chemical Industries :

    • Benzaldehyde and its derivatives are pivotal in the catalysis of oxidation reactions. Sharma et al. (2012) explored the oxidative property of Ti-SBA-15 catalysts in benzyl alcohol conversion to benzaldehyde, emphasizing the industrial applications of benzaldehyde in cosmetics, perfumery, food, and pharmaceutical industries (Sharma et al., 2012).
  • Photocatalysis and Solar Energy Conversion :

    • Research by Lima et al. (2017) on the photocatalytic conversion of benzyl alcohol to benzaldehyde using graphitic carbon nitride demonstrates the potential of benzaldehyde derivatives in solar energy conversion and the development of environmentally friendly photocatalysis methods (Lima et al., 2017).
  • Synthesis of Pharmaceutical and Natural Products :

    • Boga et al. (2014) reported a methodology for the synthesis of functionalized benzaldehydes, which are vital building blocks in the synthesis of pharmaceutical drugs and natural products. This highlights the role of benzaldehyde derivatives in the field of medicinal chemistry (Boga et al., 2014).
  • Applications in Anti-Tubercular Drug Development :

    • The synthesis and evaluation of benzaldehyde derivatives as anti-tubercular agents, as researched by Telvekar et al. (2012), underscore the potential of these compounds in developing new pharmaceuticals to combat tuberculosis (Telvekar et al., 2012).
  • Organic Synthesis and Polymer Chemistry :

    • The synthesis and copolymerization of phenoxy ring-substituted isopropyl phenylcyanoacrylates by Whelpley et al. (2022) demonstrate the application of benzaldehyde derivatives in organic synthesis and polymer chemistry, contributing to advancements in materials science (Whelpley et al., 2022).

properties

IUPAC Name

2-(3,4-dichlorophenoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-11-6-5-10(7-12(11)15)17-13-4-2-1-3-9(13)8-16/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZUUABVUJNGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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